molecular formula C9H10ClNO3 B1668445 Carisbamate CAS No. 194085-75-1

Carisbamate

Número de catálogo: B1668445
Número CAS: 194085-75-1
Peso molecular: 215.63 g/mol
Clave InChI: OLBWFRRUHYQABZ-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Carisbamate se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de clorofenil etanol con cloruro de carbamoílo en condiciones controladas . La reacción típicamente requiere un catalizador y se lleva a cabo a una temperatura específica para garantizar que se obtenga el producto deseado. Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Carisbamate experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antiepileptic Therapy

Carisbamate has been extensively studied for its role as an adjunctive treatment for various types of epilepsy, particularly:

  • Drug-Resistant Focal Epilepsy : Clinical trials have demonstrated that this compound significantly reduces seizure frequency in patients with refractory focal-onset seizures. In a meta-analysis involving four randomized controlled trials, this compound showed a higher responder rate compared to placebo, indicating its potential as an effective add-on therapy for this population .
  • Partial-Onset Seizures : In studies assessing this compound's efficacy for partial-onset seizures, it was found that doses of 400 mg/day were effective in reducing seizure frequency among patients who had not responded adequately to existing treatments .
  • Lennox-Gastaut Syndrome : this compound is currently undergoing Phase 3 clinical trials to evaluate its effectiveness in treating seizures associated with Lennox-Gastaut syndrome, a severe form of epilepsy characterized by multiple seizure types .

Neuroprotective Effects

Research has indicated that this compound may exert neuroprotective effects following epileptic injuries. One study reported that this compound prevented the development of epilepsy-like discharges and provided neuroprotection after kainate-induced seizures, suggesting its potential utility beyond mere seizure control .

Treatment of Alcoholism

In addition to its applications in epilepsy, this compound has been investigated for its effectiveness in treating alcoholism. Some studies have suggested that it may help mitigate withdrawal symptoms and reduce alcohol cravings, although further research is needed to establish its efficacy in this area definitively .

Key Clinical Trials

Several pivotal clinical trials have been conducted to assess the efficacy and safety of this compound:

Trial Name Focus Phase Participants Results
Phase 3 Trial for LGSEfficacy in Lennox-Gastaut SyndromePhase 3250+Ongoing; aims to assess seizure frequency reduction
Adjunctive Treatment StudyPartial-Onset SeizuresPhase 2VariousSignificant reduction in seizure frequency noted
Drug-Resistant Focal Epilepsy StudyEfficacy as add-on therapyVarious2211Higher responder rate compared to placebo

Efficacy and Tolerability

A systematic review and meta-analysis indicated that this compound has a moderate level of efficacy in reducing seizure frequency among patients with drug-resistant focal epilepsy. However, the studies analyzed exhibited substantial risk of bias, highlighting the need for further rigorous trials with longer follow-up periods and diverse patient populations .

Actividad Biológica

Carisbamate (CRS), a novel monocarbamate compound, has garnered significant attention for its anti-seizure and neuroprotective properties. Research has elucidated various mechanisms through which CRS exerts its biological effects, primarily focusing on its interactions with calcium channels and neuronal excitability.

Calcium Channel Modulation

One of the key mechanisms underlying the biological activity of this compound is its blockade of T-type voltage-gated calcium channels . This action leads to a reduction in intracellular calcium concentration [Ca2+]i[Ca^{2+}]_i, which is crucial in regulating neuronal excitability and preventing hyperexcitability associated with seizures. Studies have shown that CRS effectively reverses kainic acid-induced elevations in [Ca2+]i[Ca^{2+}]_i in CA3 pyramidal neurons, demonstrating a dose-dependent effect on neuronal hyperexcitability .

Electrophysiological Effects

This compound has been shown to suppress various ion currents that contribute to neuronal excitability. It inhibits both the voltage-gated sodium current (INaI_{Na}) and the hyperpolarization-activated cation current (IhI_h). This modulation results in decreased neuronal firing rates, which is beneficial in controlling seizure activity .

Seizure Control

This compound has been investigated as an adjunctive therapy for patients with drug-resistant focal epilepsy . Meta-analyses indicate that CRS significantly increases the responder rate compared to placebo, with a relative risk (RR) of 1.36 for achieving a 50% or greater reduction in seizure frequency . The following table summarizes key clinical findings regarding this compound's efficacy:

OutcomeRisk with PlaceboRisk with this compoundRelative Risk (95% CI)Certainty of Evidence
50% or greater reduction in seizure frequency197 per 1000268 per 1000RR 1.36 (1.14 to 1.62)Moderate
Seizure freedom22 per 100053 per 1000RR 2.43 (0.84 to 7.03)Very Low
Treatment withdrawal for any reason93 per 1000122 per 1000RR 1.32 (0.82 to 2.12)Very Low

These findings suggest that while this compound shows promise in enhancing seizure control, the certainty of evidence varies, particularly regarding complete seizure freedom.

Neuroprotective Properties

Beyond its anticonvulsant effects, this compound exhibits neuroprotective properties, potentially mitigating neuronal damage following seizures. Research indicates that CRS can prevent the development of epilepsy-like discharges and protect against excitotoxicity induced by kainic acid .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various clinical settings:

  • A study involving patients with drug-resistant epilepsy demonstrated that CRS led to significant reductions in seizure frequency and improved quality of life measures .
  • Another investigation reported that CRS was well-tolerated among participants, with common adverse effects including dizziness and drowsiness, but no significant increase in overall adverse events compared to placebo groups .

Propiedades

IUPAC Name

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426076
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194085-75-1
Record name Carisbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194085-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carisbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARISBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisbamate
Reactant of Route 2
Reactant of Route 2
Carisbamate
Reactant of Route 3
Reactant of Route 3
Carisbamate
Reactant of Route 4
Reactant of Route 4
Carisbamate
Reactant of Route 5
Reactant of Route 5
Carisbamate
Reactant of Route 6
Reactant of Route 6
Carisbamate
Customer
Q & A

Q1: How does Carisbamate impact neuronal activity?

A1: this compound exhibits inhibitory effects on both voltage-gated sodium channels (NaV) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels []. These actions contribute to its ability to suppress neuronal excitability, a key factor in its anticonvulsant properties.

Q2: Does this compound affect neurotransmitter systems?

A2: Research suggests that this compound can modulate monoaminergic systems. Studies in rats have shown that prolonged administration of this compound can decrease the firing activity of serotonin neurons in the dorsal raphe nucleus, while simultaneously enhancing serotonin transmission in the forebrain []. This effect is attributed to potential desensitization of terminal 5-HT1B autoreceptors.

Q3: Are there any neuroprotective effects associated with this compound?

A3: Preclinical studies, particularly in the lithium-pilocarpine model of epilepsy, have revealed potential neuroprotective properties of this compound [, , ]. These protective effects are linked to modulations in neuronal and astrocytic metabolism, particularly in brain regions vulnerable to seizure-induced damage.

Q4: How does this compound influence astrocyte function?

A4: this compound demonstrates a significant impact on astrocyte metabolism, particularly in the context of epilepsy models. Research suggests that this compound can differentially modulate astrocytic mitochondrial metabolism, potentially influencing the outcome of treatment [].

Q5: What are the potential downstream effects of this compound's interactions with neuronal targets?

A5: this compound's actions on ion channels and neurotransmitter systems can lead to several downstream effects, including:

  • Reduced neuronal excitability: By inhibiting NaV and HCN channels, this compound can dampen excessive neuronal firing, a hallmark of epileptic activity [].
  • Modulation of neurotransmitter release: this compound's impact on monoaminergic systems may influence the release and signaling of neurotransmitters like serotonin, contributing to its therapeutic effects [, ].
  • Neuroprotection: this compound's potential to protect neurons from seizure-induced damage is likely mediated through its influence on metabolic processes and cellular stress responses [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound, chemically known as (S)-(-)-2-O-carbamoyl-1-O-chlorophenyl-ethanol, has the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol.

Q7: How is this compound typically characterized using spectroscopic techniques?

A7: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are instrumental in this compound's characterization:

  • NMR: 1H and 13C NMR spectroscopy provide detailed structural information, enabling the identification of this compound and its potential degradation products [].
  • MS: Coupled with separation techniques like Liquid Chromatography (LC-MS/MS), MS allows for sensitive and selective quantification of this compound in biological samples [, ].

Q8: What analytical methods are employed to quantify this compound?

A8: Several analytical techniques are used to quantify this compound:

  • LC-MS/MS: This highly sensitive and specific method is commonly used for quantifying this compound in biological matrices like plasma [, ].
  • HPLC: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, offers a robust approach for quantifying this compound in pharmaceutical formulations [].

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well absorbed after oral administration []. It exhibits extensive metabolism, primarily via carbamate ester hydrolysis [].

Q10: What are the primary metabolic pathways of this compound?

A10: The primary metabolic route for this compound is carbamate ester hydrolysis, mainly occurring in the liver []. This process leads to the formation of several metabolites, some of which may contribute to its therapeutic effects.

Q11: Does this compound interact with other drugs?

A11: While this compound generally displays a favorable drug interaction profile, some interactions have been reported:

  • Warfarin: Co-administration with this compound can increase the elimination half-life of warfarin, although this effect is not considered clinically significant at standard doses [].
  • Other Antiepileptic Drugs: Clinical trials haven't identified any significant interactions between this compound and commonly used antiepileptic drugs like Carbamazepine, Valproate, and Lamotrigine [, ].

Q12: How does hepatic impairment affect this compound pharmacokinetics?

A12: Hepatic impairment can alter this compound's pharmacokinetic parameters. Studies show that moderate hepatic impairment significantly increases this compound's exposure, mainly due to reduced intrinsic hepatic clearance []. This underscores the importance of dosage adjustments in patients with liver dysfunction.

Q13: What types of epilepsy has this compound been investigated for?

A13: this compound has been investigated as an adjunctive treatment for various types of epilepsy:

  • Focal Epilepsy: Multiple clinical trials have explored this compound's efficacy in reducing seizure frequency in adults with drug-resistant focal epilepsy [, , ].
  • Lennox-Gastaut Syndrome: Research is ongoing to assess this compound's potential in managing Lennox-Gastaut Syndrome, a severe form of epilepsy often resistant to conventional therapies [].

Q14: Has this compound demonstrated efficacy in other neurological conditions?

A14: Beyond epilepsy, this compound has been explored for its therapeutic potential in other neurological conditions:

  • Essential Tremor: A proof-of-concept study examining this compound for essential tremor didn't reveal significant improvements in tremor severity compared to placebo [].

Q15: What are the limitations of current this compound research?

A15: While promising, this compound research faces certain limitations:

    Q16: What is the safety profile of this compound?

    A16: this compound generally exhibits a favorable safety profile, but some adverse events have been reported in clinical trials:

    • Common side effects: Dizziness, headache, somnolence, and nausea are among the most frequently reported side effects associated with this compound use [, , ].

    Q17: Are there specific considerations for this compound use in patients with hepatic impairment?

    A17: Given its metabolism in the liver, careful consideration is required when using this compound in patients with hepatic impairment. Dosage adjustments are often necessary to mitigate the risk of adverse effects due to altered drug clearance [].

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.